1-Benzyl-6-oxa-1-azaspiro[3.3]heptane
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Overview
Description
1-Benzyl-6-oxa-1-azaspiro[33]heptane is a spirocyclic compound with a unique structure that includes both an oxygen and a nitrogen atom within its ring system
Preparation Methods
The synthesis of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a sequence of lithiation, borylation, and electrophilic nitrogen functionalization, followed by oxidative deborylation.
Introduction of the benzyl group: This step often involves the use of benzyl halides in the presence of a base to introduce the benzyl group onto the spirocyclic core.
Chemical Reactions Analysis
1-Benzyl-6-oxa-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-6-oxa-1-azaspiro[3.3]heptane has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a bioisostere of piperidine, which is a common motif in many pharmaceuticals.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane is not fully understood, but it is believed to interact with various molecular targets due to its structural similarity to other bioactive compounds. Its spirocyclic structure may allow it to fit into specific binding sites on proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
1-Benzyl-6-oxa-1-azaspiro[3.3]heptane can be compared to other spirocyclic compounds such as:
1-Azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been studied for its potential in medicinal chemistry.
2-Oxa-6-azaspiro[3.3]heptane: This compound is used as an intermediate in pharmaceutical and chemical synthesis.
The uniqueness of this compound lies in its combination of a benzyl group with the spirocyclic core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-6-oxa-1-azaspiro[3.3]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(13)9-14-10-12/h1-5H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAPWPRTCQJUDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12COC2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50719155 |
Source
|
Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-38-3 |
Source
|
Record name | 1-Benzyl-6-oxa-1-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50719155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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